molecular formula C19H23N3O2S2 B2961171 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 851409-71-7

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2961171
CAS RN: 851409-71-7
M. Wt: 389.53
InChI Key: IICMZKVAAQEXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is an organonitrogen heterocyclic compound, an organic heterobicyclic compound, and an organosulfur heterocyclic compound . It belongs to a class of compounds known as dihydropyrimidine derivatives, which have a wide range of therapeutic applications . The existence of pyrimidine bases such as thymine, cytosine, and uracil, which are fundamental building blocks of nucleic acids such as DNA and RNA, is considered to be an essential factor in their activity .


Molecular Structure Analysis

The molecular structure of this compound involves hydrogen bonding between the carboxylate side chain and the dihydropyrimidine ring bearing the methyl group . The intramolecular hydrogen bonds in these two O22H31 and O38H15 molecules are 2.475 and 2.236, respectively .

Scientific Research Applications

Organic Heterobicyclic Compound

This compound is classified as an organic heterobicyclic compound . These compounds contain atoms of at least two different elements as part of their ring structure and are often used in medicinal chemistry due to their diverse range of biological activities.

Organonitrogen Heterocyclic Compound

It is also classified as an organonitrogen heterocyclic compound . These compounds contain a ring structure containing at least one nitrogen atom. This class of compounds is broad and includes many subcategories, which include many well-known groups of bioactive molecules like alkaloids, nucleotides, and vitamins.

Organosulfur Heterocyclic Compound

The compound is an organosulfur heterocyclic compound . Organosulfur compounds are organic compounds that contain sulfur. They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives, e.g., saccharin.

Antimicrobial Potential

Some related compounds have shown good antimicrobial potential . While it’s not directly stated that this specific compound has antimicrobial properties, it’s possible that it could be investigated for such use given the antimicrobial potential of similar compounds.

Anticancer Evaluation

There is evidence that similar compounds have been evaluated for their anticancer properties . For example, the compound monastrol, a derivative of 3,4-dihydropyrimidinones, has been identified as a precursor anti-cancer medication that suppresses the mitotic kinesin-5 protein .

Synthesis of Highly Functionalized Heterocycles

The compound can be synthesized using the Biginelli reaction , an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .

properties

IUPAC Name

2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-3-22-18(24)17-15(11-13(2)26-17)21-19(22)25-12-16(23)20-10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICMZKVAAQEXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

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